molecular formula C11H16O7 B133745 2-Deoxy-D-ribose 1,3,4-Triacetate CAS No. 4258-01-9

2-Deoxy-D-ribose 1,3,4-Triacetate

Cat. No. B133745
CAS RN: 4258-01-9
M. Wt: 260.24 g/mol
InChI Key: DJXJTSGHFMVUCG-AXFHLTTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy-D-ribose 1,3,4-Triacetate is a chemical compound with the molecular formula C11H16O7 . It is also known by other names such as DAT, tetrahydro-2H-pyran-2,4,5-triyl triacetate, and others . It is used as a decongestant and vasoconstrictor, which can rapidly reduce swelling when applied to the mucous membrane .


Synthesis Analysis

The synthesis of 2-Deoxy-D-ribose 1,3,4-Triacetate involves key steps including the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents . Subsequent total hydrolysis followed by acetylation leads to the title compound .


Molecular Structure Analysis

The molecular structure of 2-Deoxy-D-ribose 1,3,4-Triacetate is represented by the IUPAC name [(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate . The compound has a molecular weight of 260.24 g/mol . The InChI and SMILES notations provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

2-Deoxy-D-ribose 1,3,4-Triacetate appears as a white powder . It has a molecular weight of 260.24 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 6 .

Scientific Research Applications

Biodegradable Polymers

2-Deoxy-D-ribose 1,3,4-Triacetate: is used to create bio-based aliphatic polycarbonates (APCs) through ring-opening polymerisation . These APCs are particularly valuable in biomedical applications due to their biodegradability and biocompatibility . The process involves converting raw sugar into a novel cyclic carbonate, which is then polymerised into carbohydrate-based APCs. These APCs have tailored properties, such as high glass transition temperatures, making them suitable for a range of biomedical applications.

Enzyme Engineering

The compound plays a crucial role in the engineering of 2-deoxy-D-ribose 5-phosphate aldolases (DERAs) . DERAs are enzymes that catalyze reversible aldol reactions, which are essential for synthesizing various pharmaceutical compounds. Protein engineering strategies, including structure-based design and machine learning-guided approaches, have been employed to optimize the substrate specificity, efficiency, and stability of these enzymes.

Apoptosis Research

In the field of apoptosis research, 2-Deoxy-D-ribose 1,3,4-Triacetate is significant for its role in inducing apoptosis by inhibiting the synthesis and increasing the efflux of glutathione . This application is crucial for understanding the mechanisms of cell death and has implications for cancer research and therapy.

Synthesis of Optically Active Compounds

The compound is utilized in the synthesis of optically active dipyrrolyl alkanols from pyrroles on the surface of montmorillonite KSF clay . This application is important in the field of organic chemistry, where the creation of optically active substances is essential for the development of new drugs and materials.

Oxidative Stress and Glycation Studies

2-Deoxy-D-ribose 1,3,4-Triacetate: is used to study processes of oxidative stress and glycation both in vivo and in vitro . Understanding these processes is vital for developing treatments for diseases related to oxidative damage and advanced glycation end-products, such as diabetes and neurodegenerative disorders.

Tumor Angiogenesis and Progression

The compound serves as an endothelial-cell chemoattractant and angiogenesis-inducing factor . It is used to study tumor angiogenesis and progression mediated at the level of thymidine phosphorylase activity. This research has direct implications for developing anti-angiogenic therapies in cancer treatment.

Mechanism of Action

Target of Action

The primary target of 2-Deoxy-D-ribose 1,3,4-Triacetate (2dDR) is the endothelial cells involved in angiogenesis . Angiogenesis is a highly ordered physiological process regulated by the interaction of endothelial cells with an extensive variety of growth factors, extracellular matrix components, and mechanical stimuli .

Mode of Action

2dDR interacts with its targets by promoting proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner . It has been shown to induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .

Biochemical Pathways

The biochemical pathways affected by 2dDR are primarily those involved in angiogenesis. It is proposed that deoxyribose is oxidized to deoxyribonate, further oxidized to ketodeoxyribonate, and then cleaved to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is used by diverse bacteria for the catabolism of 2-deoxy-D-ribose and 2-deoxy-D-ribonate .

Pharmacokinetics

It is known that the compound is soluble in chloroform and toluene , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2dDR’s action include the promotion of proliferation, migration, and tube formation of HAECs . It also induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .

Action Environment

It is known that the compound is stable on storage , which may influence its efficacy and stability in different environments.

Safety and Hazards

The compound is classified as causing serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with eyes .

Future Directions

While specific future directions for 2-Deoxy-D-ribose 1,3,4-Triacetate are not mentioned in the search results, it is noted that the compound is commonly used in organic synthesis . This suggests potential for further exploration in various fields of research.

properties

IUPAC Name

[(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXJTSGHFMVUCG-AXFHLTTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431878
Record name 2-Deoxy-D-ribose 1,3,4-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-D-ribose 1,3,4-Triacetate

CAS RN

4258-01-9
Record name 2-Deoxy-D-ribose 1,3,4-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.56 g, 1.44 mmol) in CH3CN, was added neat 2,2,2-trifluoroethylamine (0.236 g, 1.74 mmol), dropwise. The reaction was stirred at room temperature until complete by TLC (3 h). The reaction was quenched with saturated aqueous NaHCO3 (15 mL). The aqueous layer was then extracted three times with DCM, and the organic layers were combined, dried with MgSO4, filtered and concentrated. The concentrated mixture was purified via flash column chromatography in a solvent system of 1:1 EtOAc and hexanes, providing (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-(3,2,2,2-trifluoroethyl)thioureido)-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.576 g, 81% yield). 1H NMR (500 MHz, CDCl3) δ 2.00 (6H, s), 2.04 (s, 3H), 3.87-3.90 (m, 1H), 4.03-4.11 (m, 1H), 4.20-4.26 (m, 2H), 4.36 (s, 1H), 5.07 (t, 1H, J=9.6 Hz), 5.27 (t, 1H, J=9.8 Hz), 5.73 (d, 1H, J=8.5 Hz), 6.75 (s, 2H).
Name
(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.236 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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